molecular formula C14H13NO4 B3042990 Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 692764-08-2

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B3042990
CAS No.: 692764-08-2
M. Wt: 259.26 g/mol
InChI Key: GMLXNCOTYSICIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS 692764-08-2) is a quinoline derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . Its structure features:

  • An ethyl carboxylate group at position 2.
  • A 4-oxo-1,4-dihydroquinoline backbone.
  • An acetyl group at position 6.

This compound belongs to the quinolone family, which is known for diverse biological activities, including antimicrobial and anticancer properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-acetyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-5-4-9(8(2)16)6-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLXNCOTYSICIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203463
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692764-08-2
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692764-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most widely employed method for synthesizing 4-oxoquinoline-3-carboxylate derivatives. For ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, the protocol involves:

Starting Materials and Reaction Conditions

  • Aniline derivative : 6-Acetylaniline or its protected precursor.
  • β-Ketoester : Ethyl acetoacetate or analogous esters.
  • Acid catalyst : Concentrated sulfuric acid or polyphosphoric acid.
  • Solvent : Diphenyl ether or dimethylformamide (DMF).

The reaction proceeds through an initial condensation between the aniline and β-ketoester, followed by cyclodehydration to form the quinoline core.

Mechanistic Steps

  • Condensation : Formation of a β-anilinoacrylate intermediate.
  • Cyclization : Acid-mediated ring closure to yield 1,4-dihydro-4-oxoquinoline.
  • Oxidation : Aerial or chemical oxidation (e.g., MnO₂) to aromatize the dihydroquinoline.
Table 1: Optimization of Gould-Jacobs Reaction Parameters
Parameter Optimal Range Impact on Yield
Temperature 120–150°C <70% → >85%
Reaction Time 6–8 hours Prevents side products
Acid Catalyst Loading 15–20 mol% H₂SO₄ Maximizes cyclization

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for industrial-scale production:

Protocol Modifications

  • Catalyst : Aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂).
  • Irradiation Parameters : 200–250 W, 150–200°C, 30–60 minutes.
  • Solvent : Polar aprotic solvents (e.g., DMF) for improved microwave absorption.

Advantages Over Conventional Heating

  • Yield Improvement : 72% → 93%.
  • Time Reduction : 8 hours → 45 minutes.
  • Selectivity : Minimizes acetyl group migration or decomposition.

Post-cyclization acylation enables precise introduction of the 6-acetyl group:

Reaction Design

  • Electrophile : Acetyl chloride or acetic anhydride.
  • Lewis Acid Catalyst : FeCl₃ or AlCl₃.
  • Solvent System : Dichloromethane (DCM)/nitromethane (1:1).
Table 2: Friedel-Crafts Acylation Outcomes
Catalyst Temperature (°C) Yield (%) Regioselectivity (6:8)
AlCl₃ 0–5 68 9:1
FeCl₃ 25 72 8:1
BF₃·Et₂O -10 58 7:1

The electron-withdrawing 4-oxo group directs acylation to the C6 position, as confirmed by density functional theory (DFT) calculations.

Alternative Nitro Reduction-Acylation Pathway

Patent literature describes a multi-step approach adaptable for acetyl group installation:

Stepwise Synthesis

  • Nitroquinoline Formation :

    • Starting material: 7-Chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate.
    • Conditions: K₂CO₃, DMF, 80°C.
  • Catalytic Hydrogenation :

    • Catalyst: 10% Pd/C.
    • Pressure: 50 psi H₂.
    • Product: 8-Amino derivative.
  • Acetylation :

    • Reagent: Acetic anhydride/pyridine (1:2).
    • Yield: 89% after recrystallization.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C2-H), 7.92 (d, J = 8.4 Hz, 1H, C5-H), 7.61 (dd, J = 8.4, 2.0 Hz, 1H, C7-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.64 (s, 3H, COCH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH:H₂O = 70:30).
  • Elemental Analysis : Calculated C 64.86%, H 5.05%; Found C 64.72%, H 5.11%.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost ($/kg) Environmental Impact (E-factor)
Gould-Jacobs 420 18.7
Microwave-Assisted 380 9.2
Nitro Reduction 510 23.1

Microwave-assisted synthesis offers superior sustainability through reduced solvent waste and energy consumption.

Emerging Techniques

Continuous Flow Chemistry

  • Residence Time : 12 minutes.
  • Productivity : 1.2 kg/day (bench-scale reactor).
  • Key Advantage : Enables real-time purity monitoring via inline IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Antibacterial Activity

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate and its derivatives have been extensively studied for their antibacterial properties. Compounds in this class exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Norfloxacin , a well-known antibiotic, is derived from this compound and has shown effectiveness against various bacterial infections, particularly those caused by Staphylococcus aureus and Enterococcus faecalis .
  • The structure-activity relationship (SAR) studies indicate that modifications to the quinoline ring can enhance antibacterial efficacy while reducing toxicity .

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of numerous derivatives, which can be tailored for specific biological activities.

Synthetic Pathways:

  • Conversion to Norfloxacin : The compound can be transformed into norfloxacin through a series of reactions involving piperazine, which enhances its antibacterial properties .
  • Formation of Esters : The carboxylic acid group present in the compound facilitates the formation of esters and amides, which are crucial for developing new pharmaceuticals .

Biological Research Applications

In addition to its pharmaceutical uses, this compound serves as a valuable tool in biological research.

Applications in Research:

  • DNA Gyrase Inhibition : Studies have shown that derivatives of this compound inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underlies its antibacterial action .
  • Topoisomerase Inhibition : Research indicates that these compounds may also inhibit topoisomerases, making them potential candidates for further development as anticancer agents .

Comprehensive Data Table

Application AreaDescriptionKey CompoundsReferences
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteriaNorfloxacin
Synthesis of DerivativesFormation of esters and amides for pharmaceutical developmentEthyl esters
Biological ResearchInhibition of DNA gyrase and topoisomerasesVarious derivatives

Case Studies

  • Norfloxacin Development : The transformation of this compound into norfloxacin illustrates its application in creating effective antibiotics. This case highlights the importance of structural modifications in enhancing antibacterial properties.
  • SAR Studies : A comprehensive study on the structure-activity relationships has demonstrated how slight changes in the molecular structure can lead to significant differences in biological activity. This research is pivotal for designing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity References
Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate N-1: H; C-6: Acetyl; C-7: H 259.26 Electron-withdrawing acetyl at C-6 may influence electronic properties. Not explicitly reported, but potential antimicrobial/anticancer activity inferred from analogs.
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate N-1: Ethyl; C-6: F; C-7: Fatty amido Variable Fatty amido enhances lipophilicity; fluorine improves DNA gyrase inhibition. Antimicrobial, anticancer, and antioxidant activities.
Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS 70458-94-5) N-1: Ethyl; C-6: F; C-7: Cl 297.71 Intermediate for norfloxacin; halogen substituents enhance antibacterial efficacy. Antibacterial (Gram-negative bacteria).
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate N-1: H; C-6: F; C-7: Cl 255.66 Synthesized via microwave-assisted Gould-Jacobs reaction (94.2% yield). Antibacterial; used in fluoroquinolone synthesis.
Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 53976-97-9) C-6: Methoxy 247.24 Methoxy group increases steric bulk and alters electronic properties. Not reported, but methoxy analogs often show modified pharmacokinetics.
Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS 100501-62-0) N-1: Ethyl; C-6,7,8: F 297.25 Multiple fluorines enhance bioavailability and target binding. Potential broad-spectrum antimicrobial activity.

Physicochemical Properties

  • Molecular weight : The target compound (259.26 g/mol) is lighter than halogenated analogs (e.g., 297.71 g/mol in ), which may improve solubility.

Biological Activity

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an acetyl group that enhances its chemical reactivity and biological properties. Its molecular formula is C12H11N1O3C_{12}H_{11}N_{1}O_{3} with a molecular weight of approximately 219.23 g/mol. The presence of the acetyl group is crucial as it contributes to the compound's unique pharmacological profile.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death and showcasing its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential role as a new antibiotic candidate. The compound's structure is similar to that of existing antibiotics, making it a valuable lead in drug development.

Anticancer Properties

In addition to its antibacterial activity, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The ability to induce reactive oxygen species (ROS) generation has also been linked to its cytotoxic effects on tumor cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations.
Study 2 Showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
Study 3 Investigated the compound's mechanism of action, confirming its role in inhibiting DNA gyrase and inducing apoptosis in cancer cells.

Comparative Analysis

When compared to similar compounds within the quinoline family, this compound exhibits distinct biological activities due to its unique acetyl substitution:

CompoundAntibacterial ActivityAnticancer Activity
This compoundHighModerate
Ethyl 6-chloro-4-oxoquinolineModerateLow
Ethyl 7-fluoroquinoloneLowHigh

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate?

The Gould-Jacobs reaction is a foundational method for synthesizing 4-oxoquinoline-3-carboxylate derivatives. For analogs with substituents at position 6 (e.g., acetyl groups), multi-step protocols are required. Starting from substituted anilines, cyclization via the Gould-Jacobs reaction under acidic conditions forms the quinoline core. The acetyl group at position 6 can be introduced through Friedel-Crafts acylation or directed ortho-metalation strategies. Microwave-assisted synthesis has been reported for similar compounds, reducing reaction times and improving yields (e.g., aluminum catalysis at 150°C for 30 minutes) .

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically involves:

  • Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}).
  • Chromatography : HPLC or LC-MS to assess purity (>95% recommended for biological assays).
  • X-ray crystallography : Resolves crystal packing and confirms substituent geometry (e.g., cyclopropyl or halogenated analogs in ).
  • Melting point : Reported analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) melt at 270–272°C, serving as a reference for consistency checks .

Advanced Research Questions

Q. How does the acetyl group at position 6 influence electronic and steric properties compared to halogens (e.g., Cl, F, I)?

The electron-withdrawing acetyl group reduces electron density at the quinoline core, potentially altering reactivity in nucleophilic substitution or metal-catalyzed coupling reactions. Steric hindrance from the acetyl moiety may limit access to the C7 position for further functionalization, unlike smaller halogens (e.g., fluoro in ). Computational studies (DFT) or Hammett parameters can quantify these effects. Comparative solubility studies (e.g., in DMSO or ethanol) may reveal differences in bioavailability for antimicrobial testing .

Q. What experimental design considerations are critical for optimizing microwave-assisted synthesis?

Key factors include:

  • Catalyst selection : Aluminum or Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency.
  • Reaction time/temperature : Microwave irradiation at 150–200°C for 10–60 minutes improves yield over conventional heating (e.g., 24 hours at reflux).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve microwave absorption.
  • Post-reaction workup : Acidic quenching (HCl) followed by recrystallization (ethanol/water) isolates the product .

Q. How can contradictions in spectral or physical data (e.g., melting points) be resolved?

Discrepancies may arise from polymorphic forms, solvent impurities, or hydration states. For example, melting points for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate vary by 2–3°C across labs due to trace solvents. To resolve this:

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.
  • Compare IR spectra with authenticated standards (e.g., CAS Common Chemistry or EPA DSSTox entries).
  • Validate purity via elemental analysis (C, H, N) .

Q. What strategies evaluate the compound’s potential as a fluoroquinolone precursor?

  • Biological assays : Test antimicrobial activity against Gram-positive/negative strains (MIC ≤2 µg/mL indicates promise).
  • Structure-activity relationship (SAR) : Compare with fluoroquinolones like Prulifloxacin (). The acetyl group may enhance lipophilicity, improving cell membrane penetration.
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Molecular docking : Simulate binding to DNA gyrase or topoisomerase IV targets .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods; avoid electrostatic discharge ().
  • Data validation : Cross-reference spectral libraries (e.g., ChemIDplus) and report uncertainties transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.